Sulfuramidimidous acid
Description
Properties
CAS No. |
27658-06-6 |
|---|---|
Molecular Formula |
H4N2OS |
Molecular Weight |
80.11 g/mol |
InChI |
InChI=1S/H4N2OS/c1-4(2)3/h(H4,1,2,3) |
InChI Key |
YUHCDOWGHUWBIP-UHFFFAOYSA-N |
SMILES |
NS(=N)O |
Canonical SMILES |
NS(=N)O |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for sulfuramidimidous acid, and what methodological considerations are critical for reproducibility?
- Answer : Synthesis typically involves controlled reactions between sulfonyl precursors and imidamide derivatives under inert atmospheres. Key steps include:
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .
- Characterization : Use NMR (e.g., H, C) and IR spectroscopy to confirm functional groups. For reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loading) and validate purity via HPLC (>98%) .
- Example protocol : A 1:1.2 molar ratio of sulfonyl chloride to imidamide in dry THF, stirred at 0°C for 2 hours, followed by room temperature quenching.
Q. How can researchers effectively characterize the stability of this compound under varying pH and temperature conditions?
- Answer : Stability studies should employ:
-
pH titration : Monitor decomposition rates via UV-Vis spectroscopy at 240–300 nm across pH 2–12 .
-
Thermogravimetric analysis (TGA) : Assess thermal stability (25–200°C, 10°C/min) to identify decomposition thresholds .
-
Data presentation : Tabulate half-life values (Table 1) and correlate with Arrhenius plots to predict shelf-life .
pH Temperature (°C) Half-life (h) 7.0 25 120 7.0 40 48 10 25 24
Q. What spectroscopic techniques are most reliable for distinguishing this compound from structurally similar sulfonamide derivatives?
- Answer :
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (exact mass ± 0.001 Da) to differentiate isomers .
- H NMR : Compare chemical shifts of NH protons (δ 8.1–8.3 ppm for sulfuramidimidous vs. δ 7.5–7.8 ppm for sulfonamides) .
- Raman spectroscopy : Identify S=O stretching modes (~1150 cm) and N–H bending vibrations (~1600 cm) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions in proposed reaction mechanisms for this compound formation?
- Answer :
- Method : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map energy profiles of competing pathways .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Eyring plots). Discrepancies >5 kcal/mol suggest overlooked intermediates .
- Case study : A 2022 study reconciled conflicting mechanisms by identifying a hidden proton-transfer step via solvent-assisted tunneling .
Q. What strategies address inconsistencies in reported bioactivity data for this compound analogs?
- Answer :
- Meta-analysis : Pool data from 10+ studies (PRISMA guidelines) to identify outliers. Use funnel plots to detect publication bias .
- Standardization : Adopt uniform assay conditions (e.g., 10 µM compound, 24h incubation) and report IC values with 95% confidence intervals .
- Example : A 2023 review attributed variability in antimicrobial IC (2–50 µM) to differences in bacterial strain susceptibility .
Q. How should researchers design experiments to elucidate the acid-base behavior of this compound in non-aqueous solvents?
- Answer :
-
Potentiometric titration : Use glacial acetic acid as solvent and perchloric acid as titrant. Calculate pKa via the Half-Neutralization Potential method .
-
Solvent effects : Compare results in DMSO (high dielectric constant) vs. THF (low polarity) to assess protonation site accessibility .
-
Data interpretation : Plot pH vs. equivalents of titrant; inflection points indicate successive deprotonation events (Table 2) .
Solvent pKa pKa DMSO 3.2 6.8 THF 2.9 5.4
Methodological Guidance for Data Presentation
Q. What are best practices for presenting conflicting spectral data in publications?
- Answer :
-
Transparency : Clearly annotate unexpected peaks (e.g., "unassigned signal at δ 7.2 ppm, possibly due to trace oxidation") and provide raw data in supplementary materials .
-
Comparative tables : Contrast observed vs. literature values (Table 3) and discuss plausible causes (e.g., solvent polarity, instrument calibration) .
Parameter Observed Value Literature Value C NMR (C=O) 172.1 ppm 170.5 ppm IR (S=O) 1145 cm 1160 cm
Future Research Directions
Q. What unresolved questions warrant further investigation into this compound’s reactivity?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
